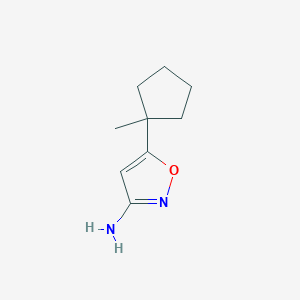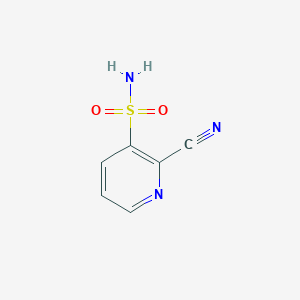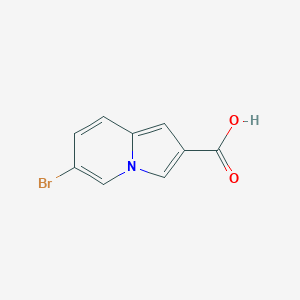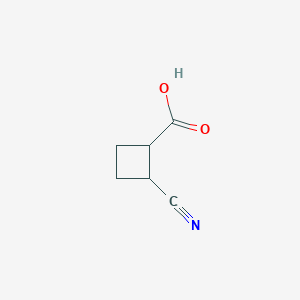
5-Amino-6-cyclopropylpiperidin-2-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Inhibitors
Research highlights the application of cyclopropane-derived peptidomimetics, including structures similar to 5-Amino-6-cyclopropylpiperidin-2-one, in the design of matrix metalloproteinase (MMP) inhibitors. These cyclopropane derivatives serve as conformationally constrained pseudopeptides, offering a novel approach to orient amino acid side chains in peptide backbones, thereby enhancing the inhibitory activity against MMPs. The studies suggest potential in probing the topological features of MMP binding pockets, contributing to the development of more effective MMP inhibitors (Reichelt et al., 2002).
Glutamate Receptor Ligands
Cyclopropyl compounds, akin to 5-Amino-6-cyclopropylpiperidin-2-one, have been synthesized as analogues of 2-amino-4-phosphonobutanoic acid (AP4), a selective ligand for glutamate receptors. These compounds demonstrated significant potency in blocking synaptic transmission in neuronal pathways, indicating their potential as tools for investigating neurotransmission and as leads for the development of new therapeutic agents targeting glutamate receptors (Kroona et al., 1991).
N-substituted 2-amino-1,6-naphthyridine Derivatives
A study described the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using cyclopropanamine in a three-component reaction under microwave irradiation. This method presents a straightforward approach to creating a diverse array of compounds, potentially useful for biomedical applications, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Han et al., 2010).
Adenosylcobalamin-dependent Enzymes
Research into the adenosylcobalamin-dependent d-Lysine 5,6-aminomutase from Clostridium sticklandii involved the use of cyclopropane derivatives in studying the enzyme's mechanism. The enzyme's unique catalytic process, which includes a 1,2-shift of the ε-amino group of d-lysine, highlights the potential of cyclopropane derivatives in elucidating enzyme functions and designing enzyme inhibitors (Chang & Frey, 2000).
Direcciones Futuras
Piperidine derivatives, including 5-Amino-6-cyclopropylpiperidin-2-one, continue to be an area of interest in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of novel synthesis methods, exploration of their biological activity, and their potential applications in the pharmaceutical industry .
Propiedades
IUPAC Name |
5-amino-6-cyclopropylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMIDTZTLDYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-cyclopropylpiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)




![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)






